7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
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Overview
Description
7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including ethoxy, ethyl, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves multi-step organic reactions. The process begins with the preparation of the phenanthroline core, followed by the introduction of the ethoxy, ethyl, methoxy, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the replacement of functional groups with new ones.
Scientific Research Applications
7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar structural features but lacking the ethoxy, ethyl, methoxy, and trifluoromethyl groups.
2,2’-Bipyridine: Another ligand with a similar coordination chemistry profile but different structural characteristics.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups instead of the functional groups present in the compound of interest.
Uniqueness
7-Ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-1,10-phenanthroline stands out due to its combination of functional groups, which impart unique chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
17816-25-0 |
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Molecular Formula |
C18H21F3N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-ethoxy-1-ethyl-6-methoxy-9-(trifluoromethyl)-3,4-dihydro-2H-1,10-phenanthroline |
InChI |
InChI=1S/C18H21F3N2O2/c1-4-23-8-6-7-11-9-12(24-3)15-13(25-5-2)10-14(18(19,20)21)22-16(15)17(11)23/h9-10H,4-8H2,1-3H3 |
InChI Key |
ODUOKDOJKMASBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC(=C3C(=CC(=NC3=C21)C(F)(F)F)OCC)OC |
Origin of Product |
United States |
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